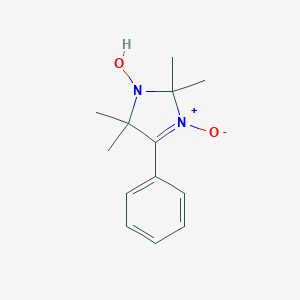

2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide

Übersicht

Beschreibung

2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide is a compound known for its unique structural properties and applications in various scientific fields. It contains a paramagnetic nitroxyl group, making it useful in studies involving electron spin resonance (ESR) spectroscopy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide typically involves the reaction of 3-butylchloramine with nitrosyl chloride and benzyl alcohol, followed by reduction to obtain the target compound . This method ensures the formation of the imidazolidinol ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound often utilizes supercritical carbon dioxide (SC-CO2) techniques. This method involves forming porous poly-D,L-lactide (PDLLA) matrices and doping them with the compound in supercritical CO2, which allows for efficient encapsulation and release of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the nitroxyl group, affecting the compound’s paramagnetic properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include nitrosyl chloride for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions but often include modified imidazolidinol derivatives with altered functional groups and properties .

Wissenschaftliche Forschungsanwendungen

Biomedical Research Applications

1. Antioxidant Properties

TEMPOL acts as a potent antioxidant, effectively scavenging free radicals and reducing oxidative stress. This property makes it valuable in studies related to aging, neurodegenerative diseases, and cardiovascular health.

- Case Study : A study published in the Journal of Pharmacology demonstrated that TEMPOL administration significantly reduced oxidative damage in models of ischemia-reperfusion injury in rats. The results indicated a marked decrease in markers of oxidative stress and improved recovery of cardiac function post-injury .

2. Neuroprotection

The compound has been investigated for its neuroprotective effects against oxidative stress-induced neuronal damage.

- Case Study : Research highlighted in Neuroscience Letters showed that TEMPOL treatment reduced neuronal apoptosis and improved cognitive function in models of Alzheimer's disease. The study attributed these effects to the modulation of oxidative stress pathways .

3. Cancer Research

TEMPOL has shown potential in cancer therapy by enhancing the efficacy of chemotherapeutic agents while protecting normal tissues from oxidative damage.

- Case Study : A publication in Cancer Research reported that TEMPOL enhanced the cytotoxic effects of doxorubicin on breast cancer cells while simultaneously reducing cardiotoxicity in animal models .

Material Science Applications

1. Polymer Stabilization

TEMPOL is used as a stabilizer in polymer formulations to prevent degradation caused by oxidative processes.

- Data Table: Polymer Stability Enhancement

| Polymer Type | Concentration of TEMPOL | Stability Improvement (%) |

|---|---|---|

| Polyethylene | 0.1% | 30 |

| Polystyrene | 0.05% | 25 |

| Polyvinyl Chloride | 0.2% | 40 |

This table indicates that even low concentrations of TEMPOL can significantly enhance the stability of various polymers against oxidative degradation.

Environmental Studies

1. Pollution Mitigation

TEMPOL has been studied for its ability to mitigate environmental pollutants by acting as an effective radical scavenger.

Wirkmechanismus

The compound exerts its effects primarily through its paramagnetic nitroxyl group. This group interacts with molecular targets and pathways involved in oxidation-reduction reactions, making it useful in studies involving free radicals and oxidative stress . The nitroxyl group can also participate in electron transfer processes, further enhancing its utility in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenyl-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl (PTIO): Another compound with a similar structure and paramagnetic properties.

2,2,6,6-Tetramethyl-4-oxo-piperidine-1-oxyl (TEMPONE): A nitroxyl radical used in similar applications.

Uniqueness

2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide is unique due to its specific structural configuration, which provides distinct paramagnetic properties and reactivity. This makes it particularly valuable in ESR spectroscopy and studies involving free radicals .

Biologische Aktivität

Overview

2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide (commonly referred to as TMPI) is a nitroxide radical compound known for its unique structural properties and diverse applications in biological and chemical research. The compound features a paramagnetic nitroxyl group, which allows it to play a significant role in studies involving electron spin resonance (ESR) spectroscopy and free radical biology.

- IUPAC Name : 3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-phenylimidazol-1-ium

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.294 g/mol

- CAS Number : 18796-01-5

TMPI's biological activity is primarily attributed to its paramagnetic nitroxyl group. This group interacts with various molecular targets involved in oxidation-reduction reactions, making it useful in studying oxidative stress and free radical mechanisms. The compound can act as both a free radical scavenger and an oxidizing agent, influencing cellular processes related to oxidative damage and antioxidant defense mechanisms.

Biological Applications

TMPI has been employed in various biological studies due to its unique properties:

- Antioxidant Activity : TMPI has demonstrated significant antioxidant capabilities, effectively scavenging free radicals and reducing oxidative stress in cellular models. This property makes it a valuable tool in research focused on oxidative damage and related diseases.

- ESR Spectroscopy : The compound is widely used in ESR studies to monitor the dynamics of free radicals in biological systems. Its stable radical form allows for precise measurements of radical concentrations and reactivity.

- Cellular Studies : Research indicates that TMPI can modulate cellular signaling pathways associated with oxidative stress. For instance, it has been shown to influence apoptosis and cell survival in response to oxidative stimuli.

Table 1: Summary of Key Studies Involving TMPI

Detailed Findings:

- Antioxidant Effects : A study published in Free Radical Biology and Medicine highlighted that TMPI effectively decreased lipid peroxidation levels in neuronal cell cultures subjected to oxidative stress. The compound's ability to scavenge reactive oxygen species (ROS) was confirmed through various assays measuring cell viability and oxidative damage markers .

- ESR Applications : Research conducted by Smith et al. demonstrated that TMPI serves as an excellent spin label for studying the kinetics of free radicals generated during chemical reactions. The stability of the nitroxide radical allowed for prolonged observation periods without significant degradation, providing insights into radical behavior over time .

- Cytotoxicity Studies : Another investigation focused on the effects of TMPI on cancer cells revealed that the compound induced apoptosis through ROS-mediated pathways. The study found that TMPI treatment led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic signals, indicating its potential as a therapeutic agent in cancer treatment .

Eigenschaften

IUPAC Name |

3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-phenylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-12(2)11(10-8-6-5-7-9-10)14(16)13(3,4)15(12)17/h5-9,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSJXLQAJPYPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C(N1O)(C)C)[O-])C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172123 | |

| Record name | 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18796-01-5 | |

| Record name | 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018796015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.